5-(Carboxymethylaminomethyl)uridine

Vue d'ensemble

Description

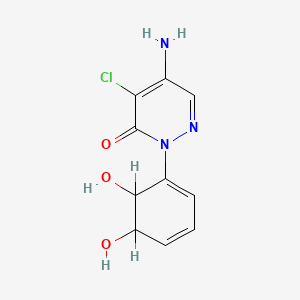

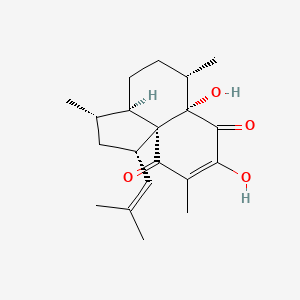

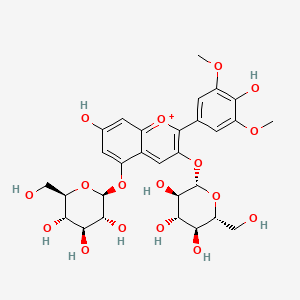

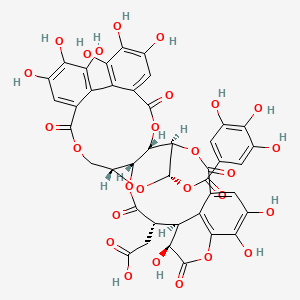

5-(Carboxymethylaminomethyl)uridine (cmnm5U) is a derivative of uridine, bearing an additional carboxymethylaminomethyl substituent at position 5 on the uracil ring . It is involved in the modification of certain tRNAs, forming tRNA-cmnm5s2U34 .

Synthesis Analysis

The synthesis of cmnm5U involves the site-selected incorporation of cmnm5U into RNA sequences by phosphoramidite chemistry on a CPG solid support . Trifluoroacetyl and 2-(trimethylsilyl)ethyl were selected for the protection of the amine and carboxyl functions, respectively .Molecular Structure Analysis

The molecular formula of cmnm5U is C12H17N3O8 . It has an average mass of 331.279 Da and a monoisotopic mass of 331.101563 Da .Chemical Reactions Analysis

Sulfur modifications have been discovered on both DNA and RNA. Sulfur substitution of oxygen atoms at nucleobase or backbone locations in the nucleic acid framework led to a wide variety of sulfur-modified nucleosides and nucleotides .Physical And Chemical Properties Analysis

The physical and chemical properties of cmnm5U include a density of 1.6±0.1 g/cm3, a molar refractivity of 71.8±0.3 cm3, a polar surface area of 169 Å2, and a molar volume of 201.3±3.0 cm3 .Applications De Recherche Scientifique

tRNA Modification and Function

CMAMU is involved in the hypermodification of tRNA molecules. The enzymes MnmE and MnmG utilize CMAMU to modify the wobble uridines of several tRNA species . This modification is crucial for the accurate decoding of genetic codes during protein synthesis. Research has shown that these modifications can affect the structure and function of tRNA, influencing the fidelity and efficiency of translation .

Understanding Ribosomal Stress Responses

Studies have utilized CMAMU to monitor stress-dependent changes in the E. coli ribosome. Direct nanopore sequencing has been employed to detect RNA modification types, including CMAMU, in various locations within the ribosome, providing insights into the ribosomal response to environmental stress .

Enzyme Mechanism Elucidation

CMAMU plays a significant role in understanding the mechanisms of tRNA-modifying enzymes. Insights into the installation mechanism of CMAMU by MnmE and MnmG have been gained through biochemical techniques, revealing the intermediacy of flavin-iminium as a central intermediate in the reaction .

Electron Transfer in Radical SAM Enzymes

The compound has been instrumental in studying intermolecular electron transfer in radical S-Adenosyl-l-methionine (SAM) enzymes. This research provides a new paradigm for reductive activation, which is essential for the functioning of these enzymes .

Peptide Modification Studies

CMAMU-related research has also delved into peptide modifications. For instance, peptide selenocysteine substitutions have been used to reveal direct substrate-enzyme interactions at auxiliary clusters in radical SAM maturases, highlighting the versatility of CMAMU in biochemical studies .

Biosynthesis of Natural Products

The biosynthesis of thio(seleno)oxazole RiPP natural products involves radical SAM enzymes, where CMAMU derivatives play a role. Understanding this process has implications for the discovery and engineering of new natural products .

Mécanisme D'action

Target of Action

The primary targets of CMAMU are the evolutionarily conserved bacterial proteins MnmE and MnmG, and their homologues in Eukarya . These proteins install a 5-carboxymethylaminomethyl (cmnm5) group onto wobble uridines of several tRNA species .

Mode of Action

The Escherichia coli MnmE binds guanosine-5′-triphosphate (GTP) and methylenetetrahydrofolate (CH2THF), while MnmG binds flavin adenine dinucleotide (FAD) and a reduced nicotinamide adenine dinucleotide (NADH) . Together with glycine, MnmEG catalyzes the installation of cmnm5 in a reaction that also requires hydrolysis of GTP .

Biochemical Pathways

The biochemical pathway involves the transfer of the methylene group from CH2THF to the C5 position of U34 . This process is facilitated by a synthetic FADH [N5═CD2]+ analogue, which serves as a central intermediate in the MnmEG reaction . The intermediacy of the FAD in this transfer has been unambiguously demonstrated .

Result of Action

The result of the action of CMAMU is the formation of the anticipated U34-modified tRNAs . This modification is facilitated by the flavin-iminium FADH [N5═CH2]+, which serves as the universal intermediate for all MnmEG homologues .

Orientations Futures

The study of tRNA modifications, including those involving cmnm5U, is a rapidly growing field. These modifications play critical roles in maintaining anticodon loop conformation, wobble base pairing, efficient aminoacylation, and translation speed and fidelity, as well as mediating various responses to different stress conditions . Understanding these modifications can aid genomic drug development and enhance our understanding of nucleic acid-based gene therapies .

Propriétés

IUPAC Name |

2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCNRXVDHRNJOA-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988889 | |

| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((Carboxymethyl)amino)methyl)uridine | |

CAS RN |

69181-26-6 | |

| Record name | 5-Carboxymethylaminomethyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69181-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(((Carboxymethyl)amino)methyl)uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069181266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)